CPhosPdG3

Übersicht

Beschreibung

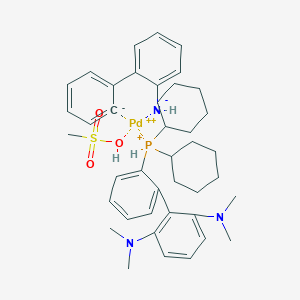

CPhos Pd G3 is a modified G3 precatalyst (G3′). It has been synthesized by Buchwald and coworkers from the second generation (G2) precatalyst by methylation of the amino group present on the biphenyl backbone . It is a useful catalyst for various cross-coupling reactions .

Synthesis Analysis

The synthesis of CPhos Pd G3 involves the methylation of the amino group present on the biphenyl backbone of the second-generation (G2) precatalyst . This process was developed by Buchwald and his team .Molecular Structure Analysis

The molecular formula of CPhos Pd G3 is C41H54N3O3PPdS . It has a molecular weight of 806.34 . The SMILES string representation is CS(=O)(=O)O[Pd]c1ccccc1-c2ccccc2N.CN©c3cccc(N©C)c3-c4ccccc4P(C5CCCCC5)C6CCCCC6 .Chemical Reactions Analysis

CPhos Pd G3 is a versatile catalyst that is suitable for various types of cross-coupling reactions . These include the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis

CPhos Pd G3 is a solid substance . It decomposes at a melting point range of 176-178 °C . It contains a phosphine functional group .Wissenschaftliche Forschungsanwendungen

Here is a comprehensive analysis of the scientific research applications of “CPhos Pd G3”, focusing on six unique applications:

Cyanation Reaction of Heterocyclic Halides

“CPhos Pd G3” serves as a catalyst in the cyanation reaction of heterocyclic halides, which is a critical step in synthesizing various organic compounds with potential applications in pharmaceuticals and agrochemicals .

Coupling of Heteroaryl Chlorides with Polyfluoroaryl Zinc Reagents

This compound is used in coupling reactions involving heteroaryl chlorides and polyfluoroaryl zinc reagents, which are important for creating complex molecules used in material science and medicinal chemistry .

Suzuki–Miyaura Catalyst–Transfer Polymerization (SCTP)

“SPhos Pd G3”, a related compound, is utilized in SCTP reactions for a broad range of monomers, including electron-rich to electron-deficient (hetero)arenes, indicating that “CPhos Pd G3” may have similar applications in polymer synthesis .

C-O Cross-Coupling of Aryl Halides with Primary Alcohols

“CPhos Pd G3” facilitates the C-O cross-coupling of aryl halides with primary alcohols, a valuable reaction for constructing molecules with diverse functional groups used in chemical synthesis .

N-Arylation of Primary and Secondary Amines

The compound is also effective in the N-arylation of primary and secondary amines, which is essential for producing compounds found in many pharmaceuticals .

C-S Cross-Coupling Reactions

It has been used in C-S cross-coupling reactions, which are pivotal for creating compounds containing carbon-sulfur bonds, often found in various drugs and agrochemicals .

Wirkmechanismus

Target of Action

CPhosPdG3 is primarily used as a catalyst in various cross-coupling reactions . Its primary targets are the reactants in these reactions, facilitating their interaction to produce the desired products .

Mode of Action

The compound interacts with its targets by providing a platform for the reactants to come together and react . It does this by coordinating to the reactants, reducing the energy barrier for the reaction, and thus accelerating the reaction rate .

Biochemical Pathways

The exact biochemical pathways affected by CPhosPdG3 depend on the specific reactions it is used to catalyze. In general, it is involved in various cross-coupling reactions, such as the buchwald-hartwig cross coupling reaction, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling .

Pharmacokinetics

Its solubility, stability, and reactivity are crucial factors that can influence its effectiveness as a catalyst .

Result of Action

The molecular and cellular effects of CPhosPdG3’s action are primarily seen in the products of the reactions it catalyzes. By facilitating these reactions, it enables the formation of new chemical bonds and the synthesis of complex molecules .

Eigenschaften

IUPAC Name |

[2-[2,6-bis(dimethylamino)phenyl]phenyl]-dicyclohexylphosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N2P.C12H9N.CH4O3S.Pd/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h11-13,18-23H,5-10,14-17H2,1-4H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZMMBLECCTRMT-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H55N3O3PPdS+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

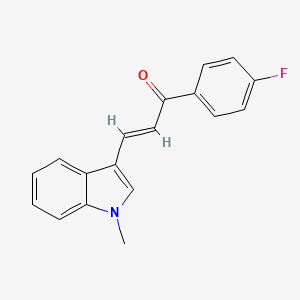

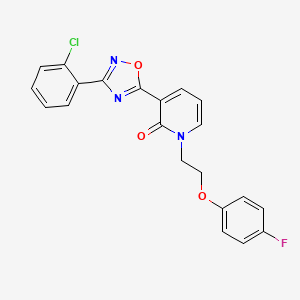

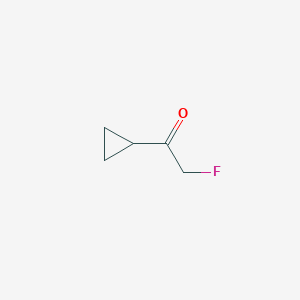

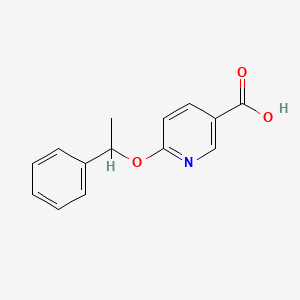

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopentyl-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3000822.png)

![2-isopropyl-5-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B3000834.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B3000835.png)

![2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3000836.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B3000839.png)

![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B3000840.png)